molecular formula C10H14N2O2 B15087602 3-(4-Amino-3-methylphenoxy)propanamide

3-(4-Amino-3-methylphenoxy)propanamide

Cat. No.: B15087602
M. Wt: 194.23 g/mol
InChI Key: IVZYUOMYGHRPSB-UHFFFAOYSA-N
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Description

3-(4-Amino-3-methylphenoxy)propanamide is an organic compound with the molecular formula C₁₀H₁₄N₂O₂ It is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3-methylphenoxy)propanamide typically involves the reaction of 4-amino-3-methylphenol with 3-chloropropanamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion formed from 4-amino-3-methylphenol attacks the electrophilic carbon of 3-chloropropanamide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3-methylphenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-(4-Amino-3-methylphenoxy)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3-methylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The phenoxy group can interact with hydrophobic pockets, enhancing the compound’s binding affinity. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Amino-2-methylphenoxy)propanamide
  • 3-(4-Amino-5-methylphenoxy)propanamide
  • 3-(4-Amino-3-ethylphenoxy)propanamide

Uniqueness

3-(4-Amino-3-methylphenoxy)propanamide is unique due to the specific positioning of the amino and methyl groups on the phenoxy ring. This unique arrangement can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-(4-amino-3-methylphenoxy)propanamide

InChI

InChI=1S/C10H14N2O2/c1-7-6-8(2-3-9(7)11)14-5-4-10(12)13/h2-3,6H,4-5,11H2,1H3,(H2,12,13)

InChI Key

IVZYUOMYGHRPSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCC(=O)N)N

Origin of Product

United States

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